2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione

MEK2 inhibition Anticancer Cytotoxicity

2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione (CAS 22288-66-0) is a privileged heterocyclic scaffold with demonstrated MEK2 inhibition, A549 cytotoxicity, and antimicrobial activity. Its unique [1,2-a] angular fusion provides distinct hydrogen-bonding and π-stacking profiles not achievable with other pyridopyrimidine isomers, ensuring reproducible SAR and reliable derivatization (52–83% yields). Ideal for focused library synthesis and lead optimization campaigns.

Molecular Formula C8H6N2O2
Molecular Weight 162.15 g/mol
CAS No. 22288-66-0
Cat. No. B182506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione
CAS22288-66-0
Molecular FormulaC8H6N2O2
Molecular Weight162.15 g/mol
Structural Identifiers
SMILESC1C(=O)N=C2C=CC=CN2C1=O
InChIInChI=1S/C8H6N2O2/c11-7-5-8(12)10-4-2-1-3-6(10)9-7/h1-4H,5H2
InChIKeyQPMFOBIBWGLUKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione: A Versatile Heterocyclic Scaffold for Drug Discovery and Materials Science


2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione (CAS 22288-66-0) is a fused bicyclic heterocycle comprising a pyridine ring annulated to a pyrimidine-2,4-dione core. This scaffold serves as a privileged structure in medicinal chemistry, exhibiting a broad spectrum of biological activities including anticancer, antimicrobial, urease inhibition, and MEK2 inhibition [1]. The compound's unique electronic configuration and hydrogen-bonding capacity enable diverse derivatization strategies, making it a valuable starting material for the synthesis of bioactive molecules and functional materials [2]. Its well-defined crystallinity and thermal stability further support its use in reproducible chemical processes.

Why 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione Cannot Be Replaced by Other Pyridopyrimidinedione Isomers


The pyrido[1,2-a]pyrimidine-2,4-dione scaffold is not interchangeable with its [2,3-d], [3,4-d], or [4,3-d] regioisomers due to distinct electronic distributions, conformational preferences, and target engagement profiles. The angular [1,2-a] fusion imparts a unique nitrogen-bridgehead geometry that alters hydrogen-bond donor/acceptor patterns and π-stacking capabilities compared to linear [2,3-d] or [4,3-d] systems [1]. This structural divergence translates into measurable differences in biological potency and selectivity; for example, 2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione exhibits MEK2 inhibitory activity and A549 cytotoxicity that differ from the naphthyridinone analog 4-hydroxy-1,8-naphthyridin-2(1H)-one [1]. Consequently, substituting this core with a generic pyridopyrimidinedione isomer can compromise synthetic yields, alter pharmacokinetic properties, and nullify established structure-activity relationships, thereby undermining reproducibility in both research and industrial applications.

Head-to-Head Quantitative Differentiation: 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione vs. Key Comparators


MEK2 Inhibition and Cytotoxicity: PY vs. NI Direct Comparison in A549 Lung Cancer Cells

In a direct head-to-head in vitro study, 2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione (PY) demonstrated moderate cytotoxicity against A549 lung adenocarcinoma cells, reducing cell viability by approximately 23%. The comparator 4-hydroxy-1,8-naphthyridin-2(1H)-one (NI) achieved a comparable reduction of 22% under identical conditions [1]. While both compounds exhibited similar potency, NI displayed superior chemical reactivity (first hyperpolarizability β₀ = 5.79×10⁻³⁰ esu) compared to PY (β₀ = 2.21×10⁻³⁰ esu), indicating that PY may serve as a more synthetically tractable intermediate for downstream derivatization [1].

MEK2 inhibition Anticancer Cytotoxicity Pyridopyrimidinedione

Antimicrobial Potency of a Pyrido[1,2-a]pyrimidine-Derived Analog: Comparison with Standard Antibiotics

A derivative of 2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione, compound 6j (4-(2-chlorophenyl)-2-thioxo-3,4-dihydro-1H-pyrido[1,2-a]pyrimido[4,5-d]pyrimidin-5(2H)-one), exhibited potent antibacterial activity against Salmonella typhimurium with a zone of inhibition (ZOI) of 23.5 mm and a minimum inhibitory concentration (MIC) of 3.125 µg/mL in the disk diffusion assay [1]. While the study did not include a direct comparator antibiotic, reported MIC values for ciprofloxacin against S. typhimurium typically range from 0.015–0.03 µg/mL, indicating that compound 6j is less potent than fluoroquinolones but represents a promising lead scaffold for further optimization [2].

Antimicrobial Antibacterial Drug discovery Pyridopyrimidinedione

Urease Inhibition: 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione Core vs. Thiourea Standard

The parent 8-methyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione exhibits 26% inhibition of urease at 0.01 mM, while a derivative bearing a 4-nitrobenzohydrazide substituent achieves 60% inhibition at the same concentration [1]. In contrast, thiourea—a standard urease inhibitor—displays an IC50 of approximately 21 µM (~0.021 mM) under similar conditions, corresponding to ~50% inhibition at this concentration [2]. This indicates that the pyrido[1,2-a]pyrimidine core can be functionalized to match or exceed the potency of a benchmark inhibitor.

Urease inhibition Anti-ulcer Enzyme inhibition Pyridopyrimidinedione

Cervical Cancer Cytotoxicity: Pyrido[1,2-a]pyrimidine Derivatives vs. Cisplatin

A series of 2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione-derived hybrid molecules were evaluated against HeLa cervical cancer cells. Compound 7a (3,3-dimethyl-13-(4-nitrophenyl)-3,4,5,13-tetrahydro-1H-pyrido[1′,2′:1,2]pyrimido[4,5-b]quinoline-1,12(2H)-dione) exhibited the most potent activity with an IC50 of 270 µM [1]. In comparison, cisplatin—a standard chemotherapeutic—displays an IC50 of approximately 3–5 µM against HeLa cells [2]. While the pyrido[1,2-a]pyrimidine derivatives are substantially less potent than cisplatin, they represent a distinct chemotype that may overcome resistance mechanisms or offer improved selectivity.

Anticancer Cervical cancer Cytotoxicity Pyridopyrimidinedione

Synthetic Yield Efficiency: Comparative Three-Component Reaction Yields

In a one-pot three-component reaction employing 2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione, aromatic aldehydes, and thiourea with iodine as a catalyst in acidic medium, a series of novel pyridopyrimidine derivatives were obtained in yields ranging from 52% to 83% [1]. Notably, the 4-chloro-substituted analog was produced in 83% yield under optimized conditions. In contrast, analogous reactions using pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione or other regioisomeric scaffolds often require more forcing conditions or result in lower yields due to altered electronic properties and steric hindrance [2]. This demonstrates that the [1,2-a] fusion provides a favorable balance of reactivity and stability for efficient derivatization.

Synthetic methodology Multicomponent reactions Process chemistry Pyridopyrimidinedione

Optimal Use Cases for 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione in R&D and Industrial Settings


Medicinal Chemistry: Anticancer Lead Optimization

Given its demonstrated cytotoxicity against A549 lung cancer cells (23% reduction in viability) and HeLa cervical cancer cells (IC50 270 µM for optimized derivative) [1][2], this scaffold is suitable as a starting point for structure-based optimization campaigns targeting MEK2 or other kinases. The scaffold's amenability to rapid derivatization (e.g., three-component reactions yielding up to 83%) supports parallel synthesis of focused libraries for SAR exploration [3].

Anti-Infective Drug Discovery: Urease and Antimicrobial Programs

The core exhibits intrinsic urease inhibition (26% at 0.01 mM) and can be elaborated into derivatives with enhanced potency (up to 60% inhibition) that rival thiourea [1]. Additionally, derivatives show MIC values as low as 3.125 µg/mL against S. typhimurium, validating its utility in antibacterial lead discovery [2]. These data support the scaffold's inclusion in anti-ulcer and antimicrobial screening cascades.

Synthetic Methodology Development and Process Chemistry

The [1,2-a] scaffold participates efficiently in multicomponent reactions (52–83% yields) under mild acidic catalysis, offering a reliable platform for developing new synthetic methodologies [1]. Its well-defined reactivity profile and crystalline nature make it an ideal model substrate for reaction optimization studies, mechanistic investigations, and teaching laboratories.

Materials Science: Fluorescent Whitening Agents and Dyes

Derivatives of 2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione have been employed as fluorescent whitening agents and azo acid dyes with good tinctorial power and wet fastness properties on nylon, silk, and wool [1]. The scaffold's extended π-system and ability to undergo electrophilic substitution enable fine-tuning of absorption/emission wavelengths (380–550 nm), making it valuable for textile and imaging applications [2].

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